molecular formula C8H7ClN2O2 B11760977 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760977
M. Wt: 198.60 g/mol
InChI Key: VKDRYJKWTQMJFU-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and methoxy groups in its structure can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one with methoxy-containing reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and pressure conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: This compound lacks the methoxy group and may exhibit different chemical reactivity and biological activity.

    4-Chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: The presence of a methyl group instead of a methoxy group can alter its properties.

Uniqueness

6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical and biological properties

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

6-chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O2/c1-13-5-3-6(9)10-8-4(5)2-7(12)11-8/h3H,2H2,1H3,(H,10,11,12)

InChI Key

VKDRYJKWTQMJFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1CC(=O)N2)Cl

Origin of Product

United States

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